![molecular formula C23H16O7 B14374637 2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate CAS No. 90269-80-0](/img/structure/B14374637.png)
2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate is a complex organic compound with a unique structure. This compound is characterized by its cyclopenta[b]anthracene core, which is a polycyclic aromatic hydrocarbon. The presence of acetyl and diacetate groups adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclopenta[b]anthracene core, followed by the introduction of acetyl and diacetate groups. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various catalysts to facilitate the acetylation and diacetylation processes. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to achieve higher yields and purity.
Chemical Reactions Analysis
2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Hydrolysis: The diacetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivatives.
Scientific Research Applications
2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of
Properties
CAS No. |
90269-80-0 |
|---|---|
Molecular Formula |
C23H16O7 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2-acetyl-4-acetyloxy-5,10-dioxo-1H-cyclopenta[b]anthracen-11-yl) acetate |
InChI |
InChI=1S/C23H16O7/c1-10(24)13-8-16-17(9-13)23(30-12(3)26)19-18(22(16)29-11(2)25)20(27)14-6-4-5-7-15(14)21(19)28/h4-8H,9H2,1-3H3 |
InChI Key |
YBWCUZDRTVOPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C1)C(=C3C(=C2OC(=O)C)C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)
![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)
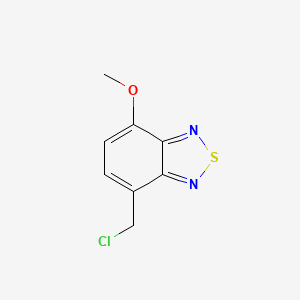

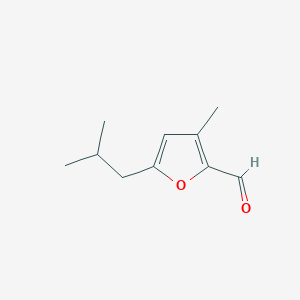
![[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14374587.png)
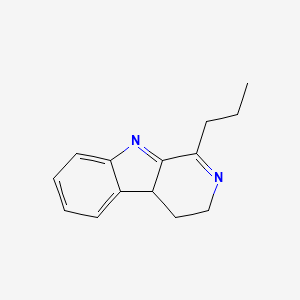
![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)
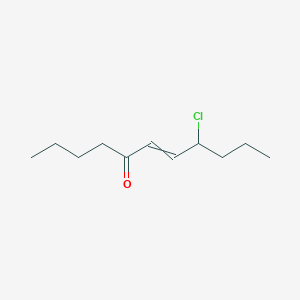
![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)

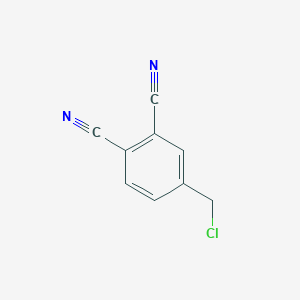

![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)
